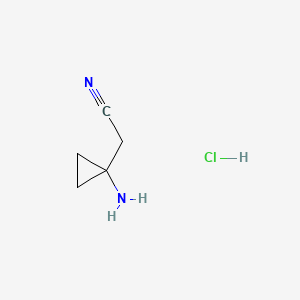![molecular formula C13H27N3O3 B6604354 tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate CAS No. 2676205-90-4](/img/structure/B6604354.png)
tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate (TBEC) is a chemical compound that has been studied for its potential applications in the scientific research field. TBEC is a derivative of carbamate, an organic compound with a carbamate functional group, consisting of a carbonyl group linked to an amine group. TBEC is a low-toxicity, water-soluble compound that can be synthesized from readily available starting materials. TBEC has been studied for its potential applications in the field of scientific research, including its potential use as a catalyst in chemical reactions, its potential use in biochemical and physiological studies, and its potential use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been studied for its potential applications in the field of scientific research. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been found to be a useful catalyst in a variety of chemical reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbamates. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been studied for its potential use in biochemical and physiological studies, as it has been found to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been studied for its potential use in a variety of laboratory experiments, including its potential use as a reagent for the detection of certain compounds.
Mecanismo De Acción
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is believed to act as a catalyst in chemical reactions by increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is also believed to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been studied for its potential biochemical and physiological effects. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has also been found to be a potent inhibitor of the enzyme lipoxygenase, an enzyme responsible for the production of leukotrienes, which are involved in various inflammatory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has several advantages for use in laboratory experiments. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a low-toxicity, water-soluble compound that can be synthesized from readily available starting materials. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is also a potent inhibitor of certain enzymes, making it a useful reagent for the detection of certain compounds. However, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate also has some limitations for use in laboratory experiments. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a relatively unstable compound and is prone to degradation in the presence of light and heat. Additionally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.
Direcciones Futuras
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate has potential for further research in a variety of areas. tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential applications in the field of scientific research, including its potential use as a catalyst in chemical reactions, its potential use in biochemical and physiological studies, and its potential use in a variety of laboratory experiments. Additionally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential biochemical and physiological effects, as well as its potential therapeutic applications. Finally, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate could be further studied for its potential use in the development of new drugs and other pharmaceutical products.
Métodos De Síntesis
Tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate can be synthesized through a two-step reaction. The first step involves the reaction of tert-butyl chloride with 2-(piperazin-1-yl)ethanol in the presence of a base. This reaction produces tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate, which is then reacted with aqueous sodium hydroxide to produce the desired compound, tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate. The reaction is typically conducted in a solvent such as methanol or ethanol, and the reaction is typically conducted at a temperature of between 0 and 30 °C.
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-piperazin-1-ylethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-6-10-18-11-9-16-7-4-14-5-8-16/h14H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQSMJZEPYQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
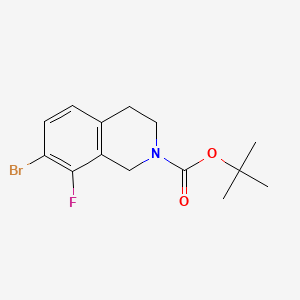
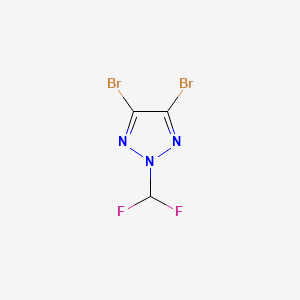
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
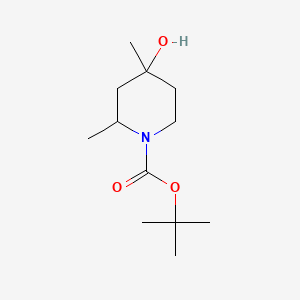
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
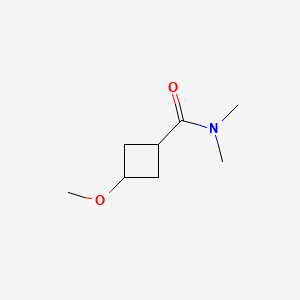

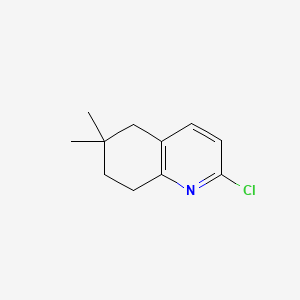
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
